molecular formula C6H3F3OS B1430898 5-(Trifluoromethyl)thiophene-2-carbaldehyde CAS No. 901767-00-8

5-(Trifluoromethyl)thiophene-2-carbaldehyde

Cat. No. B1430898
M. Wt: 180.15 g/mol
InChI Key: DIFPFGFTRSMNNU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 901767-00-8 . It has a molecular weight of 180.15 and its IUPAC name is 5-(trifluoromethyl)-2-thiophenecarbaldehyde . The compound is typically stored at 4°C and is in liquid form .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)thiophene-2-carbaldehyde can be achieved through the reaction of thiophene-2,5-dicarboxylic acid with SF4 and HF, depending on the conditions . This reaction produces 5-(trifluoromethyl)thiophene-2-carboxylic acid and 2,5-bis(trifluoromethyl)-thiophene .


Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)thiophene-2-carbaldehyde is 1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)thiophene-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 180.15 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Trifluoromethyl)thiophene-2-carbaldehyde, and its derivatives, have been extensively used in various synthetic chemical reactions. For instance, its use in regioselective synthesis demonstrates the versatility of this compound in chemical reactions. The chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene is one such example, showcasing its importance in creating complex molecular structures (Bar, 2021). Another application is in the coupling of thiophenecarbaldehydes using samarium diiodide, where thiophene-2-carbaldehyde reacts with various aldehydes (Yang & Fang, 1995).

Fluorescent Sensor Development

A novel application of 5-(Trifluoromethyl)thiophene-2-carbaldehyde derivatives is in the development of fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and demonstrated strong quenching of fluorescence in the presence of Fe3+ ions, highlighting its potential in metal ion detection (Zhang et al., 2016).

Photophysical Studies

Thiophene-2-carbaldehyde derivatives have also been explored in photophysical studies. For instance, the synthesis of 4H-thieno[3,2-c]chromene derivatives from thiophene-2-carbaldehydes and their subsequent optical property investigations indicate their potential use in covert marking pigments and other photophysical applications (Ulyankin et al., 2021).

Polymer Chemistry

Another significant area of application is in polymer chemistry. For example, the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst and its characterization through various techniques like FT/IR, 1H-NMR, EDX, XPS, and SEM, illustrate its utility in creating new polymer materials with specific morphological properties (Al-Hamdan et al., 2021).

Biomedical Research

In the field of biomedical research, 5-(Trifluoromethyl)thiophene-2-carbaldehyde derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 4-arylthiophene-2-carbaldehyde compounds and their subsequent evaluation for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities demonstrate the biomedical potential of these compounds (Ali et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFPFGFTRSMNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiophene-2-carbaldehyde

CAS RN

901767-00-8
Record name 5-(trifluoromethyl)thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SV Popkov, AV Kuzenkov - Russian chemical bulletin, 2005 - Springer
… of furfural and thiophene 2 carbaldehyde trifluoroacetates with XeF2 and CF3COOH afforded 5 trifluoromethylfuran 2 carbaldehyde and 5 trifluoromethyl thiophene 2 carbaldehyde. …
Number of citations: 9 link.springer.com
OV Serdyuk, VT Abaev, AV Butin… - Fluorine in Heterocyclic …, 2014 - Springer
… The trifluoromethylation of thiophene-2-carbaldehyde bistrifluoro-acetate 91 gave 5-trifluoromethyl-thiophene-2-carbaldehyde 92 in 24 % yield [7]. …
Number of citations: 3 link.springer.com

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